REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9]1(=O)[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([N:5]2[C:12](=[O:13])[C:11]3=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]3[C:9]2=[O:14])[CH:6]=[CH:7][CH:8]=1
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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BrC=1C=C(N)C=CC1
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Name
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Quantity
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2.58 g
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Type
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reactant
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Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
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Quantity
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45 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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CONCENTRATION
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Details
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the solution was concentrated by rotary evaporation
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Type
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CUSTOM
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Details
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The resulting off-white solid was purified by column chromatography on silica gel (150 g, Merck 70-230 mesh)
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Type
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WASH
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Details
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eluting with CHCl3-acetone (9:1
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Type
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CUSTOM
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Details
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v/v) to collect unreacted 3-bromoaniline (Rf 0.61) and phthalic anhydride (Rf 0.43)
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Type
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WASH
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Details
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Elution with CHCl3-methanol (9:1
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Type
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CUSTOM
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Details
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v/v) gave the product (Rf 0.38)
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Type
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ADDITION
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Details
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Selected fractions containing the product
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Type
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CONCENTRATION
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Details
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concentrated by rotary evaporation
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Type
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CUSTOM
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Details
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to give 1.53 g of an off-white to light-beige solid
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Type
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CONCENTRATION
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Details
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concentrated by rotary evaporation
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Type
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DISSOLUTION
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Details
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The resulting white solid was dissolved in a mixture of CHCl3, acetone, and methanol
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Type
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CUSTOM
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Details
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re-chromatographed on silica gel (150 g)
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Type
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WASH
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Details
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Elution with CHCl3 removed impurities
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Type
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WASH
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Details
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the product was then eluted with CHCl3-acetone (4:1, v/v)
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Type
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CONCENTRATION
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Details
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concentrated by rotary evaporation, and vacuum
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Type
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CUSTOM
|
Details
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dried for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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to give 1.41 g of an off-white to light-beige solid, mp 176-179° C.
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Type
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CUSTOM
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Details
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total yield to 2.94 g (55.8%)
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Reaction Time |
24 h |
Name
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Type
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|
Smiles
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BrC=1C=C(C=CC1)N1C(C=2C(C1=O)=CC=CC2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |